molecular formula C11H13NO2 B169320 (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 181227-46-3

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B169320
M. Wt: 191.23 g/mol
InChI Key: GUDHMDVRURNAHL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid” is a chemical compound with the molecular formula C11H13NO2 . It is a solid substance at room temperature . The compound has a molecular weight of 191.23 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“®-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid” is a solid substance at room temperature . It has a molecular weight of 191.23 g/mol .

Scientific Research Applications

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

Indole derivatives, including “®-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid”, have diverse biological activities and have potential for further therapeutic exploration . They are of interest to researchers for the synthesis of a variety of derivatives .

properties

IUPAC Name

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHMDVRURNAHL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Citations

For This Compound
1
Citations
Y Wang, P Wang, H Ma, W Zhu - Expert opinion on therapeutic …, 2013 - Taylor & Francis
Introduction: 2,5-Diketopiperazines (DKPs) are cyclic dipeptides from two amino acids with or without further structural modifications in DKP nucleus. These DKPs demonstrated …
Number of citations: 60 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.